TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)
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Overview
Description
TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) is a chiral sulfonamide derivative of proline. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications. The presence of a dodecyl group attached to the phenyl ring enhances its hydrophobic characteristics, while the sulfonyl group contributes to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) typically involves the following steps:
Formation of the Sulfonamide: The reaction begins with the sulfonylation of 4-dodecylphenylamine using sulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide intermediate.
Coupling with Proline: The sulfonamide intermediate is then coupled with D-proline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dodecyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenylsulfonyl)-D-proline: Similar structure but with a tert-butyl group instead of a dodecyl group.
1-(4-Methylphenylsulfonyl)-D-proline: Contains a methyl group instead of a dodecyl group.
Uniqueness
TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties and enhances its interactions with hydrophobic environments. This makes it particularly valuable in applications requiring strong hydrophobic interactions.
Properties
IUPAC Name |
(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26/h15-18,22H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBHWAAZARLPJZ-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178879-60-2 |
Source
|
Record name | Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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